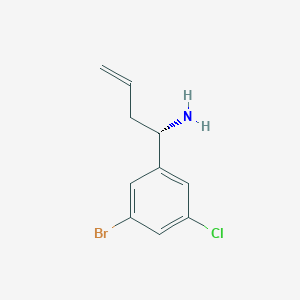
(S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of bromine and chlorine atoms on a phenyl ring, along with an amine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylbutene, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Amine Introduction: The intermediate product is then subjected to amination reactions to introduce the amine group. This can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by efficient amination techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, influencing their activity and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine
- (S)-1-(3-chloro-5-bromophenyl)but-3-en-1-amine
- (S)-1-(3-iodo-5-chlorophenyl)but-3-en-1-amine
Uniqueness
(S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrClN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m0/s1 |
InChI Key |
YZVYRCBSFNNJPS-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















